molecular formula C7H4F4O B1332096 2-Fluoro-4-(trifluoromethyl)phenol CAS No. 77227-78-2

2-Fluoro-4-(trifluoromethyl)phenol

Cat. No.: B1332096
CAS No.: 77227-78-2
M. Wt: 180.1 g/mol
InChI Key: WEUIJSDNBZVSNY-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F4O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trifluoromethyl)phenol typically involves the introduction of fluorine and trifluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with fluorinating agents and trifluoromethylating reagents under controlled conditions. For example, the reaction of phenol with trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) can yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups under specific conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium amide (NaNH2) can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-Fluoro-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorine and trifluoromethyl groups on biological systems.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenol: This compound lacks the fluorine atom at the ortho position but shares the trifluoromethyl group.

    2-Nitro-4-(trifluoromethyl)phenol: This compound has a nitro group instead of a fluorine atom at the ortho position.

    3-(Trifluoromethyl)phenol: This compound has the trifluoromethyl group at the meta position instead of the para position.

Uniqueness: 2-Fluoro-4-(trifluoromethyl)phenol is unique due to the presence of both fluorine and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.

Properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUIJSDNBZVSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335029
Record name 2-Fluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77227-78-2
Record name 2-Fluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-(trifluoromethyl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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